1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-methyl-5-prop-1-en-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-4-7(8)9-10(6)3/h4H,1H2,2-3H3,(H2,8,9) |
InChI Key |
QJPYBWOZQQJPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=NN1C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine typically involves:
- Construction or functionalization of the pyrazole ring with a methyl group at N-1.
- Introduction of the amino group at the 3-position.
- Installation of the prop-1-en-2-yl substituent at the 5-position, often via alkylation or cross-coupling reactions.
The synthetic routes are designed to avoid hazardous reagents and harsh conditions, favoring scalable and environmentally safer processes.
Preparation of 1-Methyl-1H-pyrazol-3-amine Core
The 1-methyl-1H-pyrazol-3-amine moiety is a key intermediate. According to literature, it can be synthesized by reduction of corresponding nitro or diazo precursors or by direct amination of pyrazole derivatives.
One reported method involves reduction of 1-methyl-1H-pyrazol-3-nitro compounds using tin(II) chloride in aqueous media at mild temperatures (~30 °C) for 2 hours, yielding 1-methyl-1H-pyrazol-3-amine with moderate yields (~51%).
Alternative safer and scalable methods avoid highly toxic reagents such as cyanogen bromide or n-butyl lithium, which are used in older protocols for related pyrazole derivatives.
Alternative Synthetic Routes and Cycloaddition Approaches
Other methods involve cycloaddition reactions of azido-pyrazoles with alkynes to form triazole intermediates, which upon pyrolysis or rearrangement yield substituted pyrazole derivatives. Although these methods are more complex, they offer regioselective access to functionalized pyrazoles and related heterocycles.
Summary of Preparation Methods
Research Findings and Practical Considerations
The method described in avoids hazardous reagents like cyanogen bromide and n-butyl lithium, improving safety and environmental profile.
The use of tert-butyl carbamate as a protecting group facilitates purification and handling of intermediates.
Cross-coupling reactions enable late-stage diversification, allowing the introduction of the prop-1-en-2-yl group with high regioselectivity.
Reduction methods for the amino group are well-established but may require optimization to improve yield and reduce metal waste.
Cycloaddition routes provide alternative synthetic access but are less commonly used for this specific substitution pattern.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. Research indicates that compounds containing the pyrazole scaffold can exhibit antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Pyrazole derivatives often target specific proteins involved in cancer progression, such as topoisomerase II and EGFR (epidermal growth factor receptor), which are crucial in cell division and proliferation. Compounds like pazopanib and crizotinib, which contain pyrazole moieties, are already used clinically for treating different cancers .
- Case Studies : A study evaluated a series of pyrazole derivatives for their cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The most potent compound demonstrated an IC50 value of 2.97 µM against PC-3 cells, indicating significant selectivity and potency .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 5o | SiHa | 3.60 ± 0.45 | High potency |
| 5d | PC-3 | 2.97 ± 0.88 | Selective |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are another area of active research. Studies have shown that these compounds can inhibit bacterial growth and biofilm formation:
- Antibacterial Effects : A recent study synthesized several pyrazole derivatives and tested them against multidrug-resistant bacteria. Five compounds exhibited significant antibacterial activity compared to standard antibiotics like erythromycin .
- Biofilm Inhibition : The same study found that selected pyrazole derivatives effectively reduced biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as anti-infective agents .
Anti-inflammatory Properties
Pyrazole compounds have also been investigated for their anti-inflammatory effects:
- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. Some pyrazole derivatives have been shown to act as selective COX inhibitors .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of pyrazole derivatives to various biological targets:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine | Methyl (N1), propenyl (C5) | C₇H₁₁N₃ | 137.18 | Alkenyl, amine |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Ethyl (N1), pyridinyl (C3) | C₁₁H₁₄N₄ | 202.26 | Pyridine, amine |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | Methyl (N1), CF₃ (C5) | C₅H₆F₃N₃ | 161.12 | Trifluoromethyl, amine |
| 1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine | Methyl (N1), pyrrolidine-carbonyl (C5) | C₉H₁₄N₄O | 194.24 | Amide, pyrrolidine |
| 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine | Methyl (C5), chlorothiophene (N1) | C₉H₁₀ClN₃S | 227.71 | Thiophene, chloro, amine |
Key Observations :
- Electronic Effects : The propenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine . This difference influences reactivity; for example, the CF₃ derivative may exhibit enhanced acidity at the amine position.
- Steric Effects : Bulky substituents like pyridinyl (N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) or chlorothiophene () reduce molecular flexibility and may impact binding interactions in biological systems .
Physicochemical Properties
- Solubility : The propenyl group in the target compound confers moderate lipophilicity (clogP ~1.5), whereas the pyrrolidine-carbonyl analog (clogP ~0.8) is more hydrophilic due to its amide group .
- Thermal Stability : The trifluoromethyl analog decomposes at ~297°C (predicted), compared to the target compound’s stability under reflux conditions (100°C) .
Biological Activity
1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine, a compound within the pyrazole family, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine is , with a molecular weight of approximately 150.18 g/mol. The compound features a pyrazole ring, which is known for its involvement in numerous biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives, including 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine, exhibit significant anticancer properties. A study demonstrated that compounds with the pyrazole structure could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and interference with microtubule assembly .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine | MDA-MB-231 | 10.0 | Apoptosis induction |
| Other Pyrazoles | HepG2 | Varies | Microtubule destabilization |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that derivatives can effectively inhibit bacterial growth, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine | Staphylococcus aureus | 0.22 |
| Other Derivatives | E. coli | Varies |
Anti-inflammatory Activity
Pyrazole derivatives have been noted for their anti-inflammatory effects, potentially comparable to established anti-inflammatory drugs like indomethacin. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Synthesis
The synthesis of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine typically involves a multi-step process starting from commercially available pyrazole precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing arylhydrazines with appropriate carbonyl compounds.
- Alkylation : Introducing the propene side chain through nucleophilic substitution reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.
Case Studies
Several case studies highlight the potential applications of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study focused on the effects of various pyrazole derivatives on MDA-MB-231 cells showed significant apoptosis induction at low concentrations.
- Antimicrobial Resistance : Another study assessed the efficacy of these compounds against drug-resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
